1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
Introduction to 1,3-Dimethyl-8-(3-Methylpiperidin-1-yl)-7-(2-(Pyrimidin-2-ylthio)ethyl)-1H-Purine-2,6(3H,7H)-dione
Nomenclature and Structural Elucidation
The IUPAC name This compound provides a systematic description of the compound’s structure. Breaking this down:
- Purine core : A bicyclic system comprising fused pyrimidine (six-membered) and imidazole (five-membered) rings.
- Substituents :
- 1- and 3-methyl groups : Attached to nitrogen atoms at positions 1 and 3 of the purine.
- 8-(3-Methylpiperidin-1-yl) : A piperidine ring substituted with a methyl group at position 3, linked to the purine’s position 8.
- 7-(2-(Pyrimidin-2-ylthio)ethyl) : A thioether bridge connecting a pyrimidine ring to the purine’s position 7 via an ethyl chain.
The molecular formula C₁₉H₂₅N₇O₂S (molecular weight: 407.52 g/mol) underscores its complexity. Key structural features include:
| Property | Description |
|---|---|
| Core scaffold | Purine-2,6-dione (xanthine derivative) |
| Functional groups | Piperidine, pyrimidine-thioethyl, methyl |
| Stereochemistry | Potential chirality at piperidine’s 3-methyl position |
| Hydrogen bonding capacity | Four hydrogen bond acceptors (carbonyl oxygens, pyrimidine nitrogens) |
The SMILES notation CC1CCN(CC1N)C2=Nc3ncnc3SCCN4C(=O)N(C)C(=O)N4C2 clarifies atomic connectivity. X-ray crystallography or NMR data would resolve spatial arrangements, though such studies are not yet published.
Historical Development of Purine-Based Compounds
Purine chemistry traces back to 1776, when uric acid was first isolated from urinary stones. By the 1890s, Emil Fischer synthesized purine derivatives, establishing foundational methodologies. The mid-20th century saw purines like caffeine and theophylline gain pharmacological prominence, driving interest in structural modifications.
Modern synthetic techniques (e.g., cross-coupling, regioselective substitutions) enable precise functionalization of purines. The target compound exemplifies this trend, integrating a piperidine moiety —common in CNS drugs—and a pyrimidine-thioether group , which enhances metabolic stability. Such designs aim to optimize pharmacokinetics while retaining purine’s inherent bioactivity.
Positional Isomerism and Substituent Effects in Purine Derivatives
Substituent placement profoundly influences purine reactivity and bioactivity. Key considerations include:
Electronic Effects
- C8 substituents : Electron-withdrawing groups (e.g., nitro) increase π-deficiency, altering electrophilic substitution patterns. The 3-methylpiperidin-1-yl group here introduces steric bulk and basicity, potentially modulating receptor binding.
- C7 substituents : The pyrimidin-2-ylthioethyl group’s sulfur atom enhances lipophilicity and may participate in disulfide exchange reactions.
Steric and Conformational Impacts
- Piperidine ring : The 3-methyl group restricts ring puckering, favoring chair conformations that project the amine group axially. This could influence intermolecular interactions.
- Ethylthio linker : Flexibility allows the pyrimidine ring to adopt multiple orientations relative to the purine core, impacting target engagement.
Comparative Analysis of Analogues
| Compound | Substituents | Key Properties |
|---|---|---|
| Target compound | 8-(3-methylpiperidin-1-yl), 7-(pyrimidin-2-ylthioethyl) | High polarity, moderate logP |
| 8-Nitro-1,3-dimethylpurine | 8-NO₂ | Enhanced electrophilicity, UV absorbance |
| 7-Benzylthio-1,3-dimethylpurine | 7-(Benzylthio) | Increased hydrophobicity, CYP inhibition |
Such comparisons highlight how strategic substitution tailors physicochemical and biological profiles.
Properties
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2S/c1-13-6-4-9-25(12-13)18-22-15-14(16(27)24(3)19(28)23(15)2)26(18)10-11-29-17-20-7-5-8-21-17/h5,7-8,13H,4,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGWKXKMLSOMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities that warrant detailed investigation. This compound is characterized by its unique structural features, including a purine core and various functional groups that may influence its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biochemical pathways and molecular targets. Research indicates that it may exhibit:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses. Notably, its interaction with Toll-like receptors (TLRs) has been of particular interest due to their role in immune responses.
The mechanism by which this compound exerts its biological effects involves binding to target proteins and modulating their activity. This can lead to alterations in signaling cascades that affect cell proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Inhibition of PDEs : By inhibiting phosphodiesterases, the compound can increase levels of cyclic nucleotides (cAMP and cGMP), leading to enhanced signaling through pathways that regulate cellular functions such as growth and differentiation.
- Modulation of TLRs : The compound's ability to interact with TLRs suggests it might play a role in modulating immune responses, potentially offering therapeutic avenues in autoimmune diseases or infections.
Case Studies
Several studies have documented the biological activity of this compound:
-
PDE Inhibition Study :
- A study demonstrated that the compound inhibited PDE10A with an IC50 value in the nanomolar range, indicating strong potency. This inhibition was linked to increased cGMP levels in cellular models, suggesting potential applications in treating neurological disorders where PDE10A is implicated.
-
TLR Modulation :
- Research involving animal models showed that administration of the compound led to reduced inflammatory markers in response to TLR activation. This suggests a potential role in managing conditions characterized by excessive inflammation.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Selectivity: The target compound’s pyrimidin-2-ylthioethyl chain distinguishes it from analogs with purely aromatic (e.g., p-tolyl-oxoethyl in ) or polar (e.g., hydroxypropyl in ) substituents. The sulfur atom may improve solubility while retaining affinity for hydrophobic binding pockets .
Pharmacokinetic Implications :
- The target compound’s calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the pyrimidin-2,4-dione derivative (logP ~0.5) may suffer from poor bioavailability due to excessive hydrophilicity.
- The hydroxyethyl and methoxybenzyl groups in increase hydrogen-bonding capacity, which could enhance CNS targeting but limit metabolic stability.
Synthetic Challenges :
- The thioether linkage in the target compound requires controlled reaction conditions to avoid oxidation, unlike the more stable ether or ester linkages in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
